2,4,6,7-Tetrachloroquinazoline
Description
Historical Trajectories and Modern Relevance of Quinazoline (B50416) Derivatives in Chemical Synthesis
The history of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. nih.govorientjchem.org However, the parent quinazoline molecule was not prepared until 1895 by Bischler and Lang through the decarboxylation of a 2-carboxy derivative. orientjchem.org A more practical synthesis was later developed by Gabriel in 1903. nih.govmdpi.com The name "quinazoline" was proposed by Weddige, noting its isomeric relationship with cinnoline (B1195905) and quinoxaline. Early interest in the field was significantly sparked by the isolation of the quinazolinone alkaloid febrifugine (B1672321) from a traditional Chinese herb, which was found to have antimalarial properties. mdpi.com
Today, quinazoline derivatives are of immense interest in medicinal and synthetic chemistry. nih.govfrontiersin.org The stability of the quinazoline nucleus has encouraged researchers to introduce various bioactive moieties, leading to the development of compounds with a wide spectrum of pharmacological activities. Several quinazoline-based drugs have received USFDA approval for treating various cancers. orientjchem.org Modern synthetic methods, including the use of transition-metal catalysts and multi-component reactions (MCRs), have facilitated the creation of complex quinazoline frameworks with greater efficiency and structural diversity. wisdomlib.orgopenmedicinalchemistryjournal.commdpi.com These advanced techniques allow for the construction of novel quinazolines for applications ranging from medicinal chemistry to materials science. frontiersin.org
Strategic Significance of Halogenation in Quinazoline Core Modifications
Halogenation of the quinazoline core is a critical strategy for enhancing the synthetic utility of these heterocyclic systems. Halogenated quinazolines, particularly those containing chlorine, bromine, or iodine, serve as versatile intermediates in a variety of cross-coupling reactions. mdpi.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com
The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br >> C-Cl, which allows for selective chemical transformations at different positions on the quinazoline ring. mdpi.com This differential reactivity is a powerful tool for chemists, enabling the stepwise and controlled introduction of various functional groups. For instance, 2,4-dichloroquinazolines are widely used as precursors in the synthesis of numerous pharmaceutical agents. clockss.org The presence of halogen atoms, such as fluorine, can also significantly influence the biological activity of the resulting molecules. rsc.org The ease of displacing halogen atoms makes these compounds key building blocks for producing polysubstituted quinazoline derivatives with potential applications in both medicinal and materials chemistry. mdpi.com
Positioning of 2,4,6,7-Tetrachloroquinazoline within Complex Heterocyclic Frameworks
This compound is a highly functionalized derivative within the broader family of quinazolines, a class of fused-ring aromatic heterocycles. uomus.edu.iq Its structure, featuring four chlorine atoms, positions it as a valuable and reactive intermediate in organic synthesis. lookchem.com The chlorine atoms on the quinazoline scaffold can be selectively substituted, providing multiple reaction sites for building more complex molecular architectures. mdpi.comlookchem.com
This compound is part of the larger group of halogenated heterocycles, which are fundamental in the synthesis of advanced materials and biologically active compounds. cem.com Specifically, polychlorinated quinazolines serve as precursors for a diverse range of substituted derivatives. For example, the reaction of pentachlorophenyl-lithium with an excess of certain nitriles can yield 2,4-diaryl-5,6,7,8-tetrachloroquinazolines, demonstrating how the core structure can be elaborated. rsc.org The reactivity of compounds like this compound makes them pivotal starting materials for creating novel polycarbo- and polyheteroatom-substituted derivatives with tailored properties. mdpi.com Its utility is noted in research fields such as medicinal chemistry and agrochemicals due to the potential biological activity of the compounds derived from it. cymitquimica.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1219456-89-9 bldpharm.com |
| Molecular Formula | C₈H₂Cl₄N₂ bldpharm.com |
| Molecular Weight | 267.93 g/mol fishersci.dk |
| Canonical SMILES | ClC1=CC2=NC(Cl)=NC(Cl)=C2C=C1Cl bldpharm.com |
| InChI | InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H fluorochem.co.uk |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cinnoline |
| Doxazosin |
| Erlotinib |
| Febrifugine |
| Gefitinib |
| Lapatinib |
| Prazosin |
| Quinazoline |
| Quinoxaline |
| Vandetanib |
Structure
3D Structure
Properties
Molecular Formula |
C8H2Cl4N2 |
|---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,4,6,7-tetrachloroquinazoline |
InChI |
InChI=1S/C8H2Cl4N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H |
InChI Key |
VJCVYGADODKKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,4,6,7 Tetrachloroquinazoline and Polyhalogenated Analogues
Elucidation of Classical and Novel Synthetic Routes Towards 2,4,6,7-Tetrachloroquinazoline
The construction of the this compound framework can be achieved through various synthetic pathways, including building the ring system from acyclic or aromatic precursors or by modifying an existing quinazoline (B50416) core.
A notable classical method for generating highly chlorinated quinazolines involves the reaction of pentachlorophenyl-lithium with an excess of aromatic nitriles. This reaction proceeds via a multistep sequence initiated by the addition of the organolithium reagent to the nitrile, forming an N-lithio-ketone imine. rsc.org This intermediate then reacts with a second molecule of the nitrile. The subsequent step involves an intramolecular nucleophilic substitution, where the nitrogen displaces an ortho-chlorine atom, leading to the cyclization and formation of the quinazoline ring. This process yields 2,4-diaryl-5,6,7,8-tetrachloroquinazolines in moderate yields. rsc.orgsioc-journal.cn
The reaction between pentachlorophenyl-lithium and various nitriles demonstrates a key strategy for constructing the tetrachloro-substituted benzene (B151609) portion of the quinazoline.
Table 1: Synthesis of 2,4-Diaryl-5,6,7,8-tetrachloroquinazolines
| Reactant Nitrile | Resulting Quinazoline Product | Reference |
|---|---|---|
| Benzonitrile | 2,4-Diphenyl-5,6,7,8-tetrachloroquinazoline | rsc.org |
| p-Toluonitrile | 2,4-Di-p-tolyl-5,6,7,8-tetrachloroquinazoline | rsc.org |
| Anisonitrile | 2,4-Bis(p-methoxyphenyl)-5,6,7,8-tetrachloroquinazoline | rsc.org |
Cyclization reactions are fundamental to forming the quinazoline core. One effective strategy begins with N-phenylsulphonyloxytetrachlorophthalimide. This precursor can be converted into 3-substituted tetrachloroquinazolin-2,4-diones through a reaction with primary aliphatic or aromatic amines, proceeding via a Lossen Rearrangement. researchgate.net This method provides a direct route to the tetrachloroquinazoline skeleton with a dione (B5365651) substitution pattern.
Another important cyclization approach involves the one-pot reaction of appropriately substituted anthranilonitriles. For instance, 2,4-dichloroquinazolines can be synthesized directly from anthranilonitrile using reagents like bis(trichloromethyl) carbonate (BTC, or triphosgene), often with a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO). clockss.org This transformation is efficient and avoids the need to first synthesize and then chlorinate a quinazolinedione intermediate. clockss.org
For precursors like quinazolin-4(3H)-ones or 2,4-quinazolinediones, which are often more accessible, direct chlorination is a critical step to produce the corresponding chloro-derivatives. Several advanced reagents have been employed for this purpose.
Phosphoryl chloride (POCl₃) is a conventional and widely used reagent for converting hydroxyquinazolines to chloroquinazolines upon heating. clockss.orgmdpi.com Thionyl chloride (SOCl₂), particularly with a catalytic amount of dimethylformamide (DMF), is another effective chlorinating agent. mdpi.com More modern methods include the use of oxalyl chloride with catalytic DMF or reagent systems like triphenylphosphine combined with N-chlorosuccinimide or trichloroisocyanuric acid, which can provide high yields of the chlorinated product. mdpi.com A Chinese patent also describes the use of triphosgene (B27547) for the synthesis of 2,4-dichloroquinazoline (B46505) derivatives. nih.gov
Table 2: Comparison of Chlorination Reagents for Quinazoline Scaffolds
| Reagent/System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Phosphoryl chloride (POCl₃) | Quinazolinone/Dione | Classical, widely used method. | clockss.orgmdpi.com |
| Thionyl chloride (SOCl₂) / cat. DMF | Quinazolinone | Effective alternative to POCl₃. | mdpi.com |
| Triphenylphosphine / Trichloroisocyanuric acid | 4(3H)-Quinazolinone | High yield (89%) reported for 4-chloroquinazoline. | mdpi.com |
| Bis(trichloromethyl) carbonate (BTC) | Anthranilonitrile | Used in one-pot cyclization/chlorination. | clockss.org |
Cyclization Strategies from Precursor Compounds.
Exploration of Facile and High-Yielding Protocols for Tetrachloroquinazoline Synthesis
The development of facile and high-yielding synthetic protocols is crucial for practical applications. A convenient and efficient synthesis of 3-substituted tetrachloroquinazolin-2,4-diones has been demonstrated starting from N-phenylsulphonyloxytetrachlorophthalimide. This method involves a one-pot reaction with various primary amines in glacial acetic acid, achieving yields of up to 76%. While this produces the dione analogue, it represents a high-yielding route to the core tetrachlorinated quinazoline structure.
Furthermore, facile and efficient one-pot methods have been developed for di- and tri-chloro analogues. The cyclization of anthranilonitrile with bis(trichloromethyl) carbonate (BTC) and catalytic triphenylphosphine oxide (Ph₃PO) provides various substituted 2,4-dichloroquinazolines in high yields (up to 95%). clockss.org This protocol has been successfully applied to produce 2,4,6-trichloroquinazoline, demonstrating its potential for creating polyhalogenated systems efficiently. clockss.org
Catalytic Approaches in Quinazoline Synthesis and the Role of Heterogeneous Catalysts
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the quinazoline scaffold has benefited significantly from both homogeneous and heterogeneous catalysis. google.comnih.gov
Transition-metal catalysts, particularly those based on copper, palladium, ruthenium, and iron, are widely employed in various C-N bond-forming and cyclization reactions to build the quinazoline ring. clockss.orggoogle.comnih.gov However, a significant advancement has been the development of heterogeneous catalysts, which offer key advantages such as easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions. rsc.org
Several innovative heterogeneous catalytic systems have been reported for quinazoline synthesis:
Zeolite Imidazolate Frameworks (ZIFs): A cobalt-based ZIF, ZIF-67, has been shown to be a highly efficient heterogeneous catalyst for the cyclization reaction of 2-aminobenzoketones and benzylamines, outperforming common cobalt salts. researchgate.netrsc.org
Manganese Oxides: A robust and reusable α-MnO₂ catalyst has been used for the cascade synthesis of quinazolines from 2-aminobenzylamines and alcohols. rsc.org
Supported Noble Metals: Platinum nanoclusters supported on HBEA zeolite (Pt/HBEA) effectively catalyze the direct dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols. rsc.org
Functionalized Mesoporous Silica: Amine-functionalized MCM-41 has been used as a highly efficient and recyclable catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide in water.
These examples highlight a clear trend towards using solid-supported, recoverable catalysts to facilitate quinazoline production.
Table 3: Examples of Heterogeneous Catalysts in Quinazoline Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| ZIF-67 (Cobalt-based MOF) | Cyclization | High efficiency, better performance than cobalt salts. | researchgate.netrsc.org |
| α-MnO₂ | Cascade from amines and alcohols | Reusable, good functional group tolerance. | rsc.org |
| Pt/HBEA | Dehydrogenative coupling | First heterogeneous system for this specific reaction. | rsc.org |
| Amine-functionalized MCM-41 | Cyclization with CO₂ | Recyclable, uses water as a solvent. |
Sustainable Synthesis Practices and Green Chemistry Principles in Halogenated Quinazoline Production
The production of complex molecules like halogenated quinazolines presents challenges related to waste generation and the use of hazardous materials. Applying the principles of green chemistry is essential for developing more sustainable synthetic routes. Key principles include maximizing atom economy, using catalytic reagents over stoichiometric ones, employing safer solvents, and designing for energy efficiency.
In the context of quinazoline synthesis, several approaches align with these principles:
Use of Greener Solvents: The development of protocols that use water as a solvent, such as the synthesis of quinazolinediones catalyzed by amine-functionalized MCM-41, represents a significant step towards sustainability.
Atom Economy: One-pot and multicomponent reactions, which combine several synthetic steps without isolating intermediates, improve atom economy and process efficiency. The one-pot synthesis of 2,4-dichloroquinazolines from anthranilonitrile is a prime example. clockss.org
Avoiding Hazardous Reagents: Efforts to replace highly toxic reagents like phosgene (B1210022) and diphosgene with safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) contribute to inherently safer chemistry, a core goal of green chemistry. clockss.org
By integrating these sustainable practices, the synthesis of this compound and its analogues can be made more environmentally and economically viable.
Mechanistic Investigations and Chemical Reactivity of 2,4,6,7 Tetrachloroquinazoline
Nuance of Nucleophilic Substitution Reactions on the 2,4,6,7-Tetrachloroquinazoline Core
Nucleophilic Aromatic Substitution (SNAr) reactions are the most common transformations performed on the this compound core. The electronic properties of the quinazoline (B50416) ring system, particularly the influence of the two nitrogen atoms, render the chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring significantly more reactive than those at the C6 and C7 positions of the benzene (B151609) ring.
A defining feature of nucleophilic substitution on polychloroquinazolines is its pronounced regioselectivity. Numerous studies consistently show that for 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack occurs preferentially at the C4 position. mdpi.com This high degree of regioselectivity is preserved even with a variety of amine nucleophiles and reaction conditions. mdpi.com Following substitution at C4, a subsequent substitution typically occurs at the C2 position. acs.org This predictable, stepwise reactivity allows chemists to synthesize specific 2,4-disubstituted quinazoline derivatives by controlling the stoichiometry and order of addition of nucleophiles. acs.org For example, reacting the tetrachloroquinazoline with one equivalent of a primary amine yields the 4-amino-2,6,7-trichloroquinazoline intermediate, which can then be reacted with a different nucleophile to achieve a distinct substitution pattern at the C2 position. The chlorine atoms at C6 and C7 are much less reactive and generally require more forcing conditions, often involving metal catalysis, for substitution to occur. researchgate.net
The stereochemical outcomes of these substitutions are characteristic of the SNAr mechanism. When a chiral nucleophile is used, its stereochemistry is typically retained in the final product as the substitution does not occur at a stereogenic center on the nucleophile itself.
The observed regioselectivity is a direct consequence of electronic and steric factors. Electronically, the nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, which significantly activates the C2 and C4 positions towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). The C4 position is generally more activated than the C2 position.
Steric hindrance can also play a role in directing the substitution. rsc.org A bulky nucleophile may react more readily at the less sterically encumbered C4 position. However, the electronic activation is the dominant factor in most cases. The reactivity is also highly dependent on the nucleophile's strength; potent nucleophiles like aliphatic amines react more readily than weaker ones such as anilines. mdpi.com The presence of additional electron-withdrawing or -donating groups on the quinazoline ring can further modulate this reactivity, but the preference for C4 substitution generally holds. mdpi.comwuxiapptec.com For instance, a reduction in reactivity for N-methylaniline compared to aniline (B41778) in similar reactions has been attributed to increased steric hindrance during the formation of the reaction intermediate and subsequent proton transfer. rsc.org
Regioselectivity and Stereochemical Outcomes in Substitution Processes.
Exploration of Electrophilic Reactions on the Halogenated Quinazoline Ring System
Electrophilic substitution reactions on the this compound ring system are not common. The quinazoline ring is an electron-deficient system, a characteristic that is further intensified by the presence of four electron-withdrawing chlorine atoms. libretexts.org This deactivation makes the ring highly resistant to attack by electrophiles, which seek out electron-rich centers. libretexts.orgsavemyexams.com
While aromatic compounds typically undergo electrophilic substitution, the high activation energy barrier for the initial attack on the deactivated tetrachloroquinazoline makes such reactions energetically unfavorable. libretexts.org Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are standard for many aromatic systems, would require extremely harsh conditions and are likely to result in low yields or decomposition. wikipedia.orgbyjus.com Synthetic strategies involving this scaffold almost exclusively focus on its reactivity towards nucleophiles.
Derivatization Strategies for Targeted Functionalization of this compound
The predictable regioselectivity of this compound makes it an excellent scaffold for creating diverse molecular libraries, particularly for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.govnih.gov
By exploiting the sequential C4 and then C2 substitution pattern, a vast array of chemical functionalities can be introduced. acs.orgresearchgate.net This systematic derivatization allows researchers to probe how different substituents at these positions affect a molecule's biological activity or material properties. nih.govmdpi.comresearchgate.net For example, in medicinal chemistry, attaching various amines, alcohols, or thiols can fine-tune properties like solubility, receptor binding affinity, and metabolic stability. acs.orgmdpi.com The synthesis of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines for biological testing is a prime example of this strategy, where the initial key intermediate is the 4-amino-2-chloroquinazoline derivative. acs.org
Below is a table illustrating potential derivatization strategies at the C4 and C2 positions.
| Position | Nucleophile Class | Example Reagent | Resulting Functional Group | Potential Influence on Molecular Properties |
| C4 | Primary Aliphatic Amine | Isopropylamine | Isopropylamino | Increases polarity, H-bond donor/acceptor |
| C4 | Aryl Amine | Aniline | Phenylamino | Increases lipophilicity, potential for π-stacking |
| C2 | Cyclic Secondary Amine | Pyrrolidine | Pyrrolidin-1-yl | Introduces rigid cyclic structure, alters solubility |
| C2 | Alkoxide | Sodium Methoxide | Methoxy | H-bond acceptor, can improve metabolic stability |
| C2 | Thiol | Ethanethiol | Ethylthio | Introduces a soft, polarizable sulfur atom |
To broaden the scope of accessible derivatives, modern synthetic methods are increasingly applied to the functionalization of the tetrachloroquinazoline core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly powerful. nih.govmdpi.comorganic-chemistry.org These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, under conditions that are often milder than traditional methods. mdpi.comorgsyn.org
The Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or alkenyl groups by reacting the chloro-quinazoline with boronic acids or their esters. nih.govnih.gov The Buchwald-Hartwig reaction provides a highly versatile and efficient route to a wide range of C-N bonds, coupling the chloro-quinazoline with primary or secondary amines. mdpi.comorganic-chemistry.org These techniques are not only limited to the highly reactive C2 and C4 positions but can also be used to functionalize the less reactive C6 and C7 positions, a task difficult to achieve with standard SNAr chemistry. researchgate.net The development of novel ligands and catalysts continues to expand the utility of these reactions, enabling the synthesis of highly complex molecules from the this compound scaffold. orgsyn.org
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies in Chemical Systems.
Catalytic Activity of this compound Derivatives in Organic Transformations.
Extensive literature searches did not yield specific research findings on the catalytic activity of this compound derivatives in organic transformations. While the broader class of quinazoline compounds and their derivatives are subjects of significant research, particularly in medicinal chemistry and materials science, their application as catalysts appears to be a niche or currently unexplored area of study.
The conducted searches focused on identifying instances where derivatives of this compound act as catalysts for organic reactions. The results primarily detailed the synthesis of various quinazoline derivatives, often employing other catalytic systems, or explored their biological properties. There was no specific mention or detailed study of the catalytic capabilities of the requested compound's derivatives.
Therefore, due to the absence of available scientific literature on this specific topic, a detailed discussion, including research findings and data tables, on the catalytic activity of this compound derivatives cannot be provided at this time. Further research would be required to explore and establish any such catalytic applications.
Advanced Spectroscopic and Structural Elucidation of 2,4,6,7 Tetrachloroquinazoline
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. nih.gov These techniques are complementary and, when used together, offer a comprehensive characterization of the functional groups present in a molecule. chemsrc.com
For 2,4,6,7-Tetrachloroquinazoline, the spectra would be dominated by vibrations characteristic of the chloro-substituted aromatic system.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching | Aromatic C-H | 3050-3150 | Weak-Medium | Medium-Strong |
| C=N Stretching | Heterocyclic Ring | 1620-1680 | Strong | Medium |
| C=C Stretching | Aromatic Ring | 1450-1600 | Medium-Strong | Strong |
| C-Cl Stretching | Aryl Halide | 1000-1100 | Strong | Strong |
| C-H Bending (out-of-plane) | Aromatic C-H | 800-900 | Strong | Weak |
The specific pattern of bands in the 1450-1600 cm⁻¹ region would be characteristic of the quinazoline (B50416) ring system. The strong absorptions for C-Cl bonds would be a prominent feature. The C-H out-of-plane bending vibration for the isolated hydrogen at C-8 could provide further structural confirmation. libretexts.orgdocbrown.info
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. dur.ac.ukambeed.com
For this compound (C₈H₂Cl₄N₂), HRMS would detect the molecular ion [M]⁺˙. The calculated monoisotopic mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N) is 265.8972. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide definitive proof of the molecular formula.
A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a cluster of peaks for the molecular ion (and its fragments) corresponding to the different combinations of these isotopes.
Table 3: Predicted Isotopic Pattern for the Molecular Ion [M]⁺˙ of this compound
| Ion | Mass (m/z) | Isotopic Composition | Predicted Relative Abundance (%) |
| [M]⁺˙ | 266 | 4 x ³⁵Cl | 100 |
| [M+2]⁺˙ | 268 | 3 x ³⁵Cl, 1 x ³⁷Cl | ~131 |
| [M+4]⁺˙ | 270 | 2 x ³⁵Cl, 2 x ³⁷Cl | ~64 |
| [M+6]⁺˙ | 272 | 1 x ³⁵Cl, 3 x ³⁷Cl | ~14 |
| [M+8]⁺˙ | 274 | 4 x ³⁷Cl | ~1.5 |
Note: Relative abundances are theoretical and based on natural isotopic abundances.
Analysis of the fragmentation pathways in the mass spectrometer (MS/MS) would provide further structural evidence. libretexts.org Predicted fragmentation could involve the sequential loss of chlorine radicals (Cl•) or the elimination of neutral molecules like dichlorine (Cl₂) or hydrogen cyanide (HCN), leading to characteristic daughter ions.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This technique provides unequivocal proof of molecular structure, including accurate bond lengths, bond angles, and torsional angles.
To date, no crystal structure for this compound has been deposited in crystallographic databases. If a suitable single crystal could be grown, this method would provide the ultimate confirmation of its structure.
The process would involve growing a high-quality single crystal of the compound, typically through slow evaporation of a solvent. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed. researchgate.netnih.gov
The analysis would yield a detailed 3D electron density map of the molecule, from which the positions of all atoms (carbon, nitrogen, and chlorine) can be determined with high precision. This would confirm:
The planarity of the fused quinazoline ring system.
The exact positions of the four chlorine atoms at C-2, C-4, C-6, and C-7.
Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and bond angles.
Information on how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as π-π stacking.
Analysis of crystalline derivatives could also provide valuable structural insights and explore how different functional groups influence the solid-state packing. bldpharm.commdpi.com
Analysis of Intermolecular Interactions via Hirshfeld Surface and Quantum Mechanical Descriptors
For a hypothetical crystal structure of this compound, the Hirshfeld surface would be generated, and from it, 2D fingerprint plots would be derived. These plots provide a summary of the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.
Hypothetical Intermolecular Contacts and Their Expected Features on a 2D Fingerprint Plot:
Given the molecular structure of this compound, the following intermolecular contacts would be anticipated and would manifest as distinct regions on a 2D fingerprint plot:
Cl···Cl Interactions: Due to the presence of four chlorine atoms, halogen-halogen interactions are expected to be a prominent feature. These would likely appear as sharp spikes in the fingerprint plot, indicating close contacts. The nature of these interactions could range from weakly attractive to repulsive depending on the geometry of the contact.
Cl···N and Cl···C Interactions: The electrophilic regions on the chlorine atoms could interact with the lone pairs of the nitrogen atoms and the π-system of the quinazoline ring. These would be visible as "wings" on the fingerprint plot.
π···π Stacking: The planar quinazoline ring system suggests the possibility of π-stacking interactions between adjacent molecules. These would be characterized by broad, scattered regions in the fingerprint plot.
Quantum Mechanical Descriptors:
Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to calculate various molecular properties that govern intermolecular interactions. These descriptors provide insight into the reactivity and non-covalent bonding potential of the molecule.
Table 1: Hypothetical Quantum Mechanical Descriptors for this compound
| Descriptor | Hypothetical Value/Observation | Significance |
| HOMO-LUMO Gap | Expected to be relatively small | A smaller energy gap suggests higher reactivity and potential for charge transfer in intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atoms and a positive or neutral potential on the chlorine atoms (σ-hole). | The MEP map would highlight the regions most likely to be involved in electrophilic and nucleophilic interactions, guiding the interpretation of the intermolecular contacts. |
| Natural Bond Orbital (NBO) Analysis | Would quantify the strength of donor-acceptor interactions. | NBO analysis could confirm the presence and strength of weak hydrogen bonds and other non-covalent interactions. |
Theoretical and Computational Chemistry Approaches to 2,4,6,7 Tetrachloroquinazoline
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of 2,4,6,7-tetrachloroquinazoline. These in silico studies allow for the detailed examination of molecular orbitals and charge distribution, which are key determinants of a molecule's chemical character.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the ground-state properties of molecules. In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), can be utilized to optimize the molecular geometry and predict a range of properties. nih.gov
These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles of the optimized structure. Furthermore, DFT is instrumental in calculating thermodynamic properties like the heat of formation, which provides insight into the molecule's stability. researchgate.net The reactivity of the molecule can be assessed through the calculation of various electronic parameters. researchgate.net
Table 1: Calculated DFT Parameters for a Related Quinazoline (B50416) Derivative
| Parameter | Value |
|---|---|
| Total Energy | -103512.79 KCal/mol |
| Heat of Formation | 53.130 KCal/mol |
Note: This data is for a related tetrachloroquinazoline derivative and serves as an illustrative example of the types of parameters that can be calculated using DFT. researchgate.net
Frontier molecular orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.govresearchgate.net
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org Analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attack. For quinazoline derivatives, the HOMO and LUMO are often distributed across the aromatic ring system. researchgate.net The HOMO-LUMO energy gap can also provide insights into the electronic absorption properties of the molecule. scirp.org
Table 2: Illustrative HOMO-LUMO Data for a Heterocyclic Compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap | 4.83 |
Note: This data is for quinoline (B57606) and illustrates the typical outputs of a HOMO-LUMO analysis. scirp.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net
Typically, red-colored regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. researchgate.netresearchgate.net For a molecule like this compound, the MEP surface would reveal the electrophilic and nucleophilic sites, providing crucial information about its potential non-covalent interactions. nih.govmdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Sites.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. longdom.org These simulations can provide detailed information on the conformational flexibility of this compound and the influence of solvent on its structure and dynamics. mdpi.com By simulating the molecule in an explicit solvent environment (e.g., water), one can observe how the solvent molecules arrange around the solute and how this affects its conformational preferences. nih.gov
MD simulations are particularly useful for exploring the accessible conformational space of a molecule, which is crucial for understanding its behavior in a biological or chemical system. nih.gov The simulations can reveal stable conformations and the transitions between them, offering a dynamic perspective that complements the static picture provided by quantum chemical calculations. nih.gov
Computational Prediction of Reaction Pathways and Mechanistic Intermediates
Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and potential intermediates, it is possible to map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most energetically favorable reaction mechanism.
For instance, in nucleophilic substitution reactions, which are common for chloro-substituted quinazolines, computational methods can help to elucidate whether the reaction proceeds through an SNAr mechanism or another pathway. These calculations can also predict the structure of transient intermediates, which are often difficult to observe experimentally.
Structure-Property Relationships Derived from Theoretical Calculations
A key outcome of theoretical and computational studies is the establishment of structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the resulting properties, it is possible to develop a predictive understanding of how structural changes affect reactivity, stability, and electronic properties. researchgate.net
For example, calculations can quantify how the addition of electron-donating or electron-withdrawing groups at different positions on the quinazoline ring would alter the HOMO-LUMO gap, the charge distribution shown by the MEP map, and ultimately, the molecule's reactivity. This information is invaluable for the rational design of new quinazoline derivatives with desired chemical or biological activities. uiowa.edu
Advanced Research Applications of 2,4,6,7 Tetrachloroquinazoline in Chemical Sciences
Role as a Versatile Synthetic Intermediate for Diversified Chemical Compounds
The inherent reactivity of the quinazoline (B50416) core, particularly when substituted with multiple leaving groups like chlorine, positions it as a valuable synthetic intermediate. researchgate.net The electron-withdrawing nature of the nitrogen atoms and the chloro-substituents activates the quinazoline ring for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.
Building Block for Multifunctional Organic Molecules
The multiple chlorine atoms on 2,4,6,7-tetrachloroquinazoline offer several sites for functionalization, making it a potential building block for multifunctional organic molecules. By carefully controlling reaction conditions, it is theoretically possible to achieve selective substitution at the C2, C4, C6, and C7 positions. This would allow for the introduction of different functionalities, leading to molecules with tailored electronic, optical, or biological properties. A patent for quinazolines and related heterocyclic compounds lists this compound, suggesting its potential as a building block in the synthesis of therapeutically useful compounds. google.com Despite this, detailed studies showcasing the systematic functionalization of this specific isomer to create multifunctional molecules are not widely available.
Exploration in Materials Science and Engineering as a Functional Component
The integration of heterocyclic compounds into materials can impart unique electronic, optical, and responsive properties. The quinazoline scaffold, in general, has been explored in this context.
Integration into Responsive Organic Materials
Organic materials that respond to external stimuli such as light, heat, or pH are of great interest for applications in sensors, switches, and drug delivery. The incorporation of polarizable and functionalizable scaffolds like quinazolines can influence the responsive behavior of these materials. However, there is a lack of specific research demonstrating the integration of this compound into responsive organic materials and the characterization of the resulting properties.
Precursors for Polymer and Supramolecular Assembly
The development of novel polymers and supramolecular assemblies is a rapidly advancing field. Molecules with well-defined geometries and multiple reactive sites can serve as monomers for polymerization or as building blocks for self-assembling supramolecular architectures. While the general class of quinazolines has been investigated in polymer science, specific examples of this compound being utilized as a precursor for polymers or in the directed assembly of supramolecular structures are not described in the current body of scientific literature.
Catalytic Applications of this compound-Derived Species
The design of novel catalysts is crucial for the development of efficient and selective chemical transformations. Heterocyclic compounds are often used as ligands for metal-based catalysts or as organocatalysts themselves. tandfonline.commdpi.com Derivatives of quinazoline have been shown to be effective in various catalytic applications. However, specific studies detailing the synthesis of catalytic species derived from this compound and their application in catalysis are not prominent in the scientific literature. A Chinese patent describes a method for synthesizing 2,4-dichloroquinazoline (B46505) derivatives, including 2,4,5,7-tetrachloroquinazoline, highlighting their utility as intermediates for pharmaceuticals but not for catalytic purposes. google.com
Future Directions in the Fundamental Chemistry and Applied Research of Polychlorinated Quinazolines
The field of polychlorinated quinazolines, including the specific compound this compound, is poised for significant advancements. Building upon the extensive research into their synthesis and biological activities, future research is expected to focus on several key areas, from the development of novel synthetic methodologies to the exploration of new therapeutic applications and functional materials. The inherent reactivity of the chloro-substituents on the quinazoline core provides a versatile platform for the creation of diverse molecular architectures, ensuring its continued relevance in chemical sciences.
A major driving force for future research is the quest for more efficient, selective, and environmentally benign synthetic methods. frontiersin.orgnih.gov While traditional methods for the synthesis of polychlorinated quinazolines have been well-established, contemporary research is increasingly focused on green chemistry principles. pnrjournal.com This includes the development of one-pot, multi-component reactions that reduce waste and improve atom economy. toho-u.ac.jpresearchgate.net The use of novel catalytic systems, such as water-soluble palladium catalysts and metal-free synthesis, is also a promising avenue for creating quinazoline derivatives with greater efficiency and under milder reaction conditions. toho-u.ac.jpmdpi.com Future synthetic strategies are likely to emphasize the late-stage functionalization of the quinazoline scaffold, allowing for the rapid generation of compound libraries for high-throughput screening.
In the realm of medicinal chemistry, the quinazoline nucleus is recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved anticancer drugs. nih.govnih.gov Future research will undoubtedly continue to leverage this scaffold for the development of novel therapeutic agents. A significant area of focus will be the design of next-generation kinase inhibitors. nih.gov While many existing quinazoline-based drugs target the epidermal growth factor receptor (EGFR), there is vast potential to develop inhibitors for other kinase families implicated in cancer and other diseases. nih.govekb.eg This will involve the synthesis and evaluation of polychlorinated quinazoline derivatives with diverse substitution patterns to achieve higher potency and selectivity, thereby minimizing off-target effects.
Furthermore, overcoming drug resistance is a critical challenge in cancer therapy, and future research on polychlorinated quinazolines will likely address this issue. ekb.eg This could involve the design of compounds that are effective against mutated forms of kinases or that act via novel mechanisms of action to circumvent existing resistance pathways. The exploration of quinazoline derivatives as multi-target agents, capable of modulating several signaling pathways simultaneously, is another promising strategy to enhance therapeutic efficacy and combat resistance. mdpi.com
Beyond oncology, the therapeutic potential of polychlorinated quinazolines remains largely untapped. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties, suggest that these compounds could be developed into treatments for a wide range of conditions. nih.govmdpi.com Future research is expected to explore these possibilities more systematically through the synthesis of novel derivatives and comprehensive biological screening. The development of advanced computational models, such as quantitative structure-activity relationship (QSAR) studies, will play a crucial role in guiding the design of new compounds with desired pharmacological profiles.
While the primary focus of quinazoline research has been on medicinal applications, there is a nascent but growing interest in their potential use in materials science. The rigid, planar structure of the quinazoline core, combined with the ability to introduce various functional groups through the reactive chlorine atoms, makes these compounds attractive building blocks for the construction of functional organic materials. Future investigations may explore the synthesis of polychlorinated quinazoline-based polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The photophysical and electronic properties of these novel materials will be a key area of study.
The continued exploration of the fundamental chemistry and applied research of polychlorinated quinazolines, such as this compound, holds immense promise for the advancement of chemical and biomedical sciences. The development of innovative synthetic methods, the pursuit of novel therapeutic targets, and the exploration of new applications in materials science will undoubtedly lead to exciting discoveries and valuable new technologies.
Q & A
Q. What are the optimal synthetic routes for 2,4,6,7-tetrachloroquinazoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves chlorination of quinazoline precursors using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 2,4,6-trichloroquinazoline is synthesized by refluxing 2-amino-5-chlorobenzoic acid with POCl₃ and PCl₅ . To optimize yield and purity:
- Temperature Control: Maintain reflux conditions (typically 80–120°C) to ensure complete chlorination while avoiding decomposition.
- Catalyst Use: Add dimethylaniline as a catalyst to enhance reaction efficiency .
- Workup: Neutralize excess POCl₃ with ice-cold water and purify via recrystallization or column chromatography.
Data Note: Yields >85% are achievable with optimized stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify chlorine substitution patterns. For example, 2,4,6-trichloroquinazoline shows distinct aromatic proton signals at δ 9.16 (d, J = 2.4 Hz) and δ 8.73 (dd, J = 9.2, 2.4 Hz) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., 268.4 g/mol for C₈H₂Cl₄N₂) via high-resolution MS.
- X-ray Crystallography: Resolve crystal structures to validate regiochemistry, as demonstrated for related tetrachlorinated quinazolines .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer: The chlorine atoms at positions 2, 4, 6, and 7 are susceptible to nucleophilic attack. Key considerations:
- Positional Reactivity: Chlorines at electron-deficient positions (e.g., para to nitrogen) react faster. For example, 4-chloroquinazolines undergo substitution more readily than 2-chloro derivatives .
- Reagent Selection: Use amines (e.g., aniline) or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Monitoring: Track reaction progress via TLC or HPLC to avoid over-substitution .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of substitution reactions in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers. Chlorines adjacent to electron-withdrawing groups (e.g., N atoms) show higher reactivity .
- Molecular Dynamics (MD): Simulate solvent effects to optimize reaction conditions (e.g., DMSO vs. THF).
- Validation: Compare predicted reactivity with experimental results (e.g., substitution rates at positions 4 vs. 7) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Source Analysis: Verify compound purity (e.g., HPLC ≥98%) and storage conditions (e.g., desiccated to prevent hydrolysis) .
- Assay Standardization: Replicate assays under controlled conditions (pH, temperature) to minimize variability.
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for cell line differences .
Q. How can researchers mitigate challenges in scaling up this compound synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to improve safety and yield during chlorination .
- Byproduct Management: Optimize quenching steps (e.g., controlled addition of aqueous NaHCO₃) to reduce HCl gas emission.
- Process Analytics: Use in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What advanced techniques characterize the stability and degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS.
- Hydrolysis Studies: Identify hydrolytic cleavage sites (e.g., Cl → OH substitution) using isotopic labeling (e.g., D₂O) .
- Environmental Impact: Assess persistence via OECD 301F biodegradation tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
